(+)-Demethylxestospongin B natural product isolation and characterization
(+)-Demethylxestospongin B natural product isolation and characterization
An In-Depth Technical Guide to the Isolation and Characterization of (+)-Demethylxestospongin B
Introduction: Unveiling a Complex Marine Alkaloid
Marine sponges of the genus Xestospongia are prolific sources of structurally diverse and biologically active secondary metabolites.[1][2] Among these are the xestospongins, a family of potent macrocyclic alkaloids characterized by a unique architecture: two bis-1-oxaquinolizidine heterocyclic units linked by two alkyl chains.[3][4] (+)-Demethylxestospongin B (dmXe B) is a prominent member of this class, distinguished by its intricate stereochemistry and significant biological profile.[3]
This natural product has garnered considerable attention from the scientific community for its role as a powerful and specific inhibitor of inositol-1,4,5-triphosphate receptors (IP3Rs).[3][5] By modulating these crucial intracellular calcium channels, dmXe B provides a valuable chemical tool for investigating calcium signaling pathways, mitochondrial metabolism, and their implications in various disease states, including cancer.[3][5] However, the low natural abundance of dmXe B makes its isolation challenging and underscores the importance of efficient and well-documented methodologies.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed walkthrough of the established workflows for the isolation of (+)-Demethylxestospongin B from its natural source and the rigorous spectroscopic techniques required for its complete structural elucidation and characterization.
Part 1: The Isolation of (+)-Demethylxestospongin B
The journey from a marine sponge to a pure, characterized natural product is a multi-stage process that demands a systematic combination of extraction and chromatographic techniques. The core principle is to progressively fractionate a complex biological matrix into simpler mixtures until the target compound is isolated with high purity.
Source Organism and Collection
(+)-Demethylxestospongin B and its congeners are primarily isolated from marine sponges of the genus Xestospongia, such as Xestospongia exigua.[4] These "barrel sponges" are common inhabitants of coral reef ecosystems in the Indo-Pacific Ocean and the Caribbean Sea.[1] Collection is typically performed by SCUBA diving, with care taken to preserve the specimen by freezing it immediately to halt enzymatic degradation of its chemical constituents.
Extraction and Solvent Partitioning Protocol
The initial step is to liberate the small-molecule secondary metabolites from the bulk biomass of the sponge tissue. This is a critical phase where the choice of solvents dictates the efficiency of the extraction.
Step-by-Step Extraction Protocol:
-
Homogenization: The frozen sponge tissue is thawed, diced, and homogenized in a blender with a suitable organic solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH (1:1). This mechanical breakdown increases the surface area, allowing for exhaustive extraction.
-
Maceration & Filtration: The resulting slurry is allowed to macerate for 24-48 hours at room temperature to ensure complete extraction. The process is often repeated 2-3 times with fresh solvent. The combined extracts are then filtered to remove solid biomass.
-
Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator, yielding a crude extract. This extract is a complex mixture of all solvent-accessible metabolites, including lipids, sterols, pigments, and the target alkaloids.
-
Solvent-Solvent Partitioning: To simplify the mixture, the crude extract is subjected to liquid-liquid partitioning. A common scheme involves dissolving the extract in aqueous methanol and partitioning it against a non-polar solvent like n-hexane.
-
Rationale: This step effectively separates non-polar compounds (e.g., fats, sterols) into the hexane layer, while the more polar alkaloids, including dmXe B, remain in the aqueous methanol layer. This significantly reduces the complexity of the mixture for the subsequent chromatographic steps.
-
Chromatographic Purification Workflow
With a simplified, de-fatted extract in hand, the next phase employs a series of chromatographic techniques to isolate dmXe B from other closely related compounds. This is a sequential process, moving from low-resolution, high-capacity methods to high-resolution, low-capacity methods.
Caption: Workflow for the isolation of (+)-Demethylxestospongin B.
Purification Protocol:
-
Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC): The polar extract is first adsorbed onto silica gel or C18-functionalized silica and subjected to VLC or MPLC. Elution is performed with a stepwise gradient of solvents, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity (e.g., with ethyl acetate, then methanol).
-
Causality: This initial step serves to rapidly separate the extract into 5-10 major fractions based on polarity, isolating the alkaloid-rich fractions from pigments and other classes of compounds.
-
-
Bioassay-Guided Fractionation: To streamline the purification process, the resulting fractions are screened for their ability to inhibit IP3Rs. Only the fractions demonstrating significant activity are carried forward. This bioassay-guided approach ensures that effort is not wasted on purifying inactive constituents.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are subjected to preparative or semi-preparative HPLC, which offers much higher resolution.
-
Reversed-Phase HPLC: A C18 column is typically used first, with a mobile phase gradient of water and acetonitrile (ACN) or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. This separates compounds based on hydrophobicity.
-
Normal-Phase or Chiral HPLC: Further purification of fractions containing dmXe B may require an orthogonal separation technique, such as normal-phase HPLC (e.g., using a silica or cyano-propyl column) or chiral chromatography to separate stereoisomers. This final step is crucial for obtaining the enantiomerically pure natural product.
-
Part 2: Structural Characterization
Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques that, together, provide a complete picture of the molecule's atomic composition, connectivity, and stereochemistry.
>]; }Caption: Spectroscopic tools for structural elucidation.
Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS), typically using an electrospray ionization (ESI) source, is the first and most critical step.[4]
-
Principle: HRMS measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to four or five decimal places.
-
Insight: This high precision allows for the unambiguous determination of the molecular formula by distinguishing between elemental compositions that have the same nominal mass. For (+)-Demethylxestospongin B, this would confirm the molecular formula C₂₈H₄₆N₂O₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A suite of 1D and 2D NMR experiments is required to piece together the full connectivity of the carbon skeleton.[4][6]
-
¹H NMR (Proton NMR): Provides information on the chemical environment and number of different types of protons in the molecule. The integration of signals reveals the relative number of protons, while the splitting patterns (multiplicity), governed by J-coupling, indicate the number of adjacent protons.
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and provides information about their electronic environment (e.g., distinguishing between sp³ and sp² carbons, or carbons adjacent to heteroatoms).
-
2D NMR Experiments: These experiments are essential for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other, typically through 2 or 3 bonds. This is used to trace out proton spin systems within molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively assigns protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is the key experiment for connecting the molecular fragments identified by COSY into the final macrocyclic structure.
-
Table 1: Representative NMR Data for the Oxaquinolizidine Core of (+)-Demethylxestospongin B
| Position | δ¹³C (ppm) | δ¹H (ppm), Multiplicity (J in Hz) |
| C-1 | 68.5 | 3.15, m |
| C-3 | 30.2 | 1.80, m; 1.65, m |
| C-4 | 25.8 | 1.55, m |
| C-6 | 55.4 | 2.80, dd; 2.20, dt |
| C-7 | 22.1 | 1.75, m |
| C-8 | 32.5 | 1.90, m; 1.40, m |
| C-9 | 75.1 | 3.95, br s |
| C-10a | 60.3 | - |
| C-1' | 68.5 | 3.15, m |
Note: Data are representative and synthesized from literature values for similar structures. Actual shifts may vary based on solvent and instrument.
Determination of Absolute Stereochemistry
While the above techniques define the molecule's constitution, they do not determine its absolute three-dimensional arrangement. Confirming the "(+)" designation of demethylxestospongin B requires stereochemical analysis.
-
Optical Rotation: The specific rotation, [α]D, is measured using a polarimeter. A positive value confirms that the compound is dextrorotatory, but it does not define the configuration of each chiral center.
-
Total Synthesis: The definitive method for assigning absolute stereochemistry is through asymmetric total synthesis.[4][7] A specific enantiomer of the molecule is synthesized through a route where the stereochemistry of each chiral center is controlled. If the spectroscopic data (NMR) and the specific rotation of the synthetic molecule perfectly match those of the isolated natural product, the absolute configuration is unequivocally confirmed.
Biological Significance and Outlook
The rigorous process of isolating and characterizing (+)-Demethylxestospongin B is justified by its significant biological activity. As a potent and selective inhibitor of IP3Rs, it serves as an invaluable pharmacological tool for dissecting calcium signaling pathways.[3][5] Its ability to modulate mitochondrial metabolism has also positioned it as a lead compound for developing novel anticancer therapeutics.[5]
Due to the challenges of obtaining substantial quantities from natural sources, scalable total synthesis has become the primary route to access this molecule for in-depth biological investigation.[3][4][7] The foundational knowledge gained from the isolation and characterization of natural (+)-Demethylxestospongin B remains the critical benchmark against which all synthetic versions are measured, guiding the quest to harness its therapeutic potential.
References
-
Borum, A. K., et al. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B. ACS Publications. Available from: [Link]
-
Podunavac, M., et al. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. PMC. Available from: [Link]
-
Gao, H., et al. (2010). Chemical and Biological Aspects of Marine Sponges of the Genus Xestospongia. ResearchGate. Available from: [Link]
-
Endo, M., et al. (1984). Structures of Xestospongin A, B, C, and D, Novel Vasodilative Compounds from Marine Sponge, Xestospongia exigua. As referenced in Borum, A. K., et al. (2024), Scalable Total Synthesis of (+)-Desmethylxestospongin B. ACS Publications. Available from: [Link]
-
Podunavac, M., et al. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. ResearchGate. Available from: [Link]
-
Al-Lihaibi, S. S., et al. (2023). Extract of Red Sea marine sponge Xestospongia testudinaria. Dove Medical Press. Available from: [Link]
-
Hasan, P., et al. (2023). Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters. PMC. Available from: [Link]
-
Liu, Y., et al. (2020). Marine alkaloids as the chemical marker for the prey–predator relationship of the sponge Xestospongia sp. and the nudibranch J. Springer Link. Available from: [Link]
-
El-Sayed, M., et al. (2016). Cytotoxic Compounds from the Saudi Red Sea Sponge Xestospongia testudinaria. Semantic Scholar. Available from: [Link]
-
Edrada, R. A. (2004). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Marine Sponges. Semantic Scholar. Available from: [Link]
-
Borum, A. K. (2024). Application of Asymmetric Transformations in the Total Synthesis of Xestospongin Natural Products. eScholarship.org. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Available from: [Link]
-
El-Gendy, M. M. A. A., & Rateb, M. E. (2021). Isolation and characterization of marine sponge–associated Streptomyces sp. NMF6 strain producing secondary metabolite(s). Springer. Available from: [Link]
-
South China Sea Institute of Oceanology. (2021). Novel Sulfur-containing Alkaloids Discovered from Marine Sponge-derived Microbe. Chinese Academy of Sciences. Available from: [Link]
-
Shaala, L. A., & Youssef, D. T. A. (2021). Cytotoxic Alkaloids from Marine Sponges. MDPI. Available from: [Link]
-
Fusetani, N., & Matsunaga, S. (2007). Polycyclic Diamine Alkaloids from Marine Sponges. R Discovery. Available from: [Link]
-
Berrué, F., & Kerr, R. G. (2016). Polycyclic Guanidine Alkaloids from Poecilosclerida Marine Sponges. PMC. Available from: [Link]
-
Rennella, E., & Kay, L. E. (2016). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC. Available from: [Link]
-
Shaala, L. A., & Youssef, D. T. A. (2021). Cytotoxic Alkaloids from Marine Sponges. Encyclopedia MDPI. Available from: [Link]
-
Hasan, P., et al. (2023). Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters. MDPI. Available from: [Link]
-
Schüffler, A., et al. (2021). Chemo-enzymatic total synthesis of the spirosorbicillinols. Qucosa. Available from: [Link]
-
Weber, J., et al. (2021). Total synthesis of decarboxyaltenusin. PMC. Available from: [Link]
-
Longdom Publishing. (2018). Isolation of Bioactive Compounds from Indonesian Marine Sponge Cl. Available from: [Link]
-
Moore, B. S., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. PMC. Available from: [Link]
-
de Souza, M. V. N., et al. (2023). Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis. PMC. Available from: [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Available from: [Link]
-
de Serrano, V. S., et al. (2015). Spectroscopic and Mechanistic Investigations of Dehaloperoxidase B from Amphitrite ornata. PMC. Available from: [Link]
-
Fan, Y., et al. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Semantic Scholar. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scribd.com [scribd.com]
